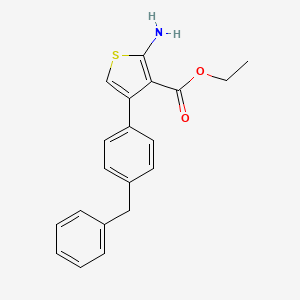

![molecular formula C22H15NO5S B2438589 8-(1,3-苯并噻唑-2-基)-2-甲基-7-氧代-7H-呋喃[3,2-f]色烯-1-羧酸乙酯 CAS No. 879922-82-4](/img/structure/B2438589.png)

8-(1,3-苯并噻唑-2-基)-2-甲基-7-氧代-7H-呋喃[3,2-f]色烯-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and organic materials . It has a bicyclic structure, consisting of a benzene ring fused to a thiazole ring .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with aldehydes in DMF, which provides 2-substituted benzothiazoles . Another method uses a科学研究应用

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has garnered significant attention. Researchers have developed new derivatives of benzothiazole and evaluated their in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds exhibit better inhibition potency compared to standard reference drugs . The synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.

Antibacterial Properties

The compound has been investigated for its antibacterial potential. Specifically, it shows variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 exhibit promising activity against Staphylococcus aureus, with MIC values in the range of 19.7–24.2 μM. Compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, demonstrates maximum activity against S. aureus NCIM 5022 (MIC of 13.0 μM) and bactericidal activity against S. aureus ATCC 43300 .

Neuroprotective Potential

Activation of the c-Jun NH2-terminal protein kinase (JNK) pathway has been implicated in ischemia-induced cell death. Preventing JNK activation or c-Jun phosphorylation could have neuroprotective effects. Although not directly studied for this compound, its structural features suggest potential in this area .

Nonsteroidal Anti-Inflammatory Properties

The compound shares structural similarities with naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). While not directly evaluated, its benzothiazole core may contribute to anti-inflammatory effects .

Antitumor and Cytotoxic Activity

Benzothiazole derivatives have been associated with diverse biological activities, including antitumor effects. Although specific data for this compound are scarce, its structural features align with other antitumor benzothiazole derivatives .

Organic Light Emitting Devices (OLEDs)

Fluorescent materials like this compound have been extensively studied for their use in OLEDs. The compound’s strong fluorescence arises from hydrogen bonding between the hydroxyl group and nitrogen, leading to a stable planar structure. This facilitates efficient electron flow, resulting in intense fluorescence upon UV light exposure .

作用机制

Target of Action

The primary target of ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is related to anti-tubercular activity . The compound has shown inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .

Mode of Action

It is known that benzothiazole derivatives can interact with various targets and cause changes in their function . These interactions can lead to the inhibition of the target organism or pathway .

Biochemical Pathways

The compound is likely to affect the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis . .

Pharmacokinetics

A study has indicated that similar compounds have shown favourable pharmacokinetic profiles .

Result of Action

The compound’s action results in the inhibition of Mycobacterium tuberculosis, leading to its potential use as an anti-tubercular agent . It has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

属性

IUPAC Name |

ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO5S/c1-3-26-22(25)18-11(2)27-16-9-8-15-12(19(16)18)10-13(21(24)28-15)20-23-14-6-4-5-7-17(14)29-20/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHDCZQCGRDOLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C3=C(C=C2)OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-4-(3-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2438507.png)

![6-Phenyl-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2438508.png)

![3,4,5-triethoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2438514.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2438522.png)

![6-Tert-butyl-2-[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2438526.png)